A Comprehensive Technical Guide to (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine: Synthesis, Characterization, and Potential in Medicinal Chemistry
A Comprehensive Technical Guide to (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine: Synthesis, Characterization, and Potential in Medicinal Chemistry
Executive Summary: This guide provides an in-depth technical overview of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, a biaryl methanamine with significant potential as a scaffold in modern drug discovery. The biphenyl moiety is a privileged structure in medicinal chemistry, known for its role in modulating a wide range of biological targets.[1][2] This document outlines a robust and plausible synthetic pathway, details the expected analytical characterization, and explores the compound's potential applications for researchers in pharmacology and drug development. We will delve into the strategic synthesis involving a palladium-catalyzed cross-coupling reaction followed by a functional group transformation, providing detailed, field-proven protocols.
Introduction: The Biaryl Methanamine Scaffold
The biphenyl framework is a cornerstone in the design of biologically active molecules, offering a semi-rigid structure that can effectively orient functional groups to interact with protein binding sites.[3] Its derivatives have been successfully developed into therapeutics for a range of diseases, including those targeting the central nervous system (CNS), inflammation, and metabolic disorders.[2][4][5] The subject of this guide, (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, combines this important biaryl core with a primary aminomethyl group—a key pharmacophore capable of forming critical hydrogen bonds or ionic interactions with biological targets.
Chemical Structure and Core Properties
The structure consists of a biphenyl system where one phenyl ring is substituted with a methanamine group at the 2-position, and the other ring bears two methyl groups at the 3'- and 4'-positions. This specific substitution pattern creates a unique three-dimensional arrangement of lipophilic and polar functionalities.
Caption: Chemical structure of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.
| Property | Value | Source |
| CAS Number | 946714-10-9 | [6] |
| Molecular Formula | C₁₅H₁₇N | [6] |
| Molecular Weight | 211.31 g/mol | [6] |
| InChI Key | RDHVFVQWKBTWPO-UHFFFAOYSA-N | [6] |
Retrosynthetic Analysis and Proposed Synthesis
A logical and efficient synthesis of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine can be envisioned through a two-step process. The core strategy involves first constructing the substituted biphenyl skeleton and then converting a precursor functional group into the final primary amine.
Retrosynthetic Pathway: The primary amine can be reliably formed from the reduction of a nitrile (-C≡N) group.[7] This nitrile, in turn, serves as a handle on one of the aromatic rings for the key C-C bond-forming reaction. The biphenyl C-C bond is most effectively constructed via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its high efficiency and functional group tolerance.[1][8]
Caption: Retrosynthetic analysis for the target compound.
Protocol 1: Synthesis of 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile via Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura reaction is the method of choice for constructing the biaryl core due to the commercial availability of the starting materials (boronic acids and aryl halides), the mild reaction conditions, and the generation of non-toxic inorganic byproducts.[1] A palladium catalyst, typically with phosphine ligands, is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3,4-Dimethylphenyl)boronic acid (1.2 equivalents), 2-Bromobenzonitrile (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).[8]
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v) is commonly effective.[8]
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.
-
Protocol 2: Reduction of Nitrile to (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
Causality: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[9] While catalytic hydrogenation over Raney Nickel is a viable and economical option, reduction with lithium aluminum hydride (LiAlH₄) is often preferred in a research setting for its high reactivity and excellent yields.[7][10] LiAlH₄ acts as a potent hydride donor, which attacks the electrophilic carbon of the nitrile twice to form the amine after an aqueous workup.[10]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the 3',4'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Workup (Quenching):
-
Cool the reaction mixture back down to 0 °C.
-
CAUTION: This quenching process is highly exothermic and generates hydrogen gas. Perform slowly and behind a blast shield. Sequentially and dropwise, add water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes until it becomes white.
-
-
Purification:
-
Filter the solid salts through a pad of Celite and wash thoroughly with ethyl acetate or THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude primary amine.
-
If necessary, further purification can be achieved by acid-base extraction or column chromatography on silica gel (using a dichloromethane/methanol gradient, often with a small amount of triethylamine to prevent streaking).
-
Structural Elucidation and Physicochemical Properties
Characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic signatures are expected for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.
| Predicted Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Complex multiplets in the range of ~7.0-7.5 ppm. -CH₂- (Benzylic): A singlet or AB quartet around ~3.8-4.0 ppm. -NH₂ (Amine): A broad singlet around ~1.5-2.5 ppm (exchangeable with D₂O). -CH₃ (Methyl): Two distinct singlets around ~2.2-2.4 ppm. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the ~125-145 ppm range. -CH₂- Carbon: A signal around ~45 ppm. -CH₃ Carbons: Two signals around ~19-21 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 211. Key Fragment: A peak at m/z = 194, corresponding to the loss of the amino group ([M-NH₂]⁺). |
| IR Spectroscopy | N-H Stretch: Two characteristic medium-intensity bands in the 3300-3400 cm⁻¹ region for the primary amine. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. |
Potential Applications in Drug Discovery and Development
While specific biological activity for this exact molecule is not yet reported in public literature, its structure strongly suggests its utility as a scaffold or intermediate in medicinal chemistry programs.
Rationale for Application:
-
Privileged Scaffold: As a substituted biaryl, it belongs to a class of compounds with a high hit rate against various biological targets.[1][2]
-
CNS Penetrance: The lipophilic nature of the dimethylbiphenyl core, combined with a molecular weight under 500 g/mol , suggests a good potential for crossing the blood-brain barrier, making it an attractive candidate for CNS targets like dopamine transporters or histamine receptors.[4][11]
-
Vector for Derivatization: The primary amine is a versatile functional handle. It can be readily acylated, alkylated, or used in reductive amination to generate a library of analogues for structure-activity relationship (SAR) studies, a key process in lead optimization.[5][12]
Caption: Potential workflow in drug discovery.
Given its structural features, this compound could serve as a valuable starting point for developing inhibitors of dopamine transporters (DAT), where similar biphenyl structures have shown promise, or antagonists for histamine H₃ receptors, which often incorporate a biaryl core and a basic amine.[4][11]
Conclusion
(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a well-defined chemical entity with significant, untapped potential for medicinal chemistry and drug development. While not commercially available in large quantities, it can be reliably synthesized through a robust, two-step sequence featuring a Suzuki-Miyaura coupling and subsequent nitrile reduction. Its structure embodies the characteristics of a privileged scaffold, making it an attractive candidate for library synthesis and screening against a host of therapeutic targets, particularly within the realm of CNS disorders. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.
References
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Barros, M. T., & Phillips, E. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7563-7591. [Link]
-
ResearchGate. Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. [Link]
-
Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]
-
El-Sheref, E. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19137-19163. [Link]
-
Oakwood Chemical. 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride. [Link]
-
PubChem. 4-(Dimethylamino)biphenyl. [Link]
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
Caniglia, J. J., et al. (2023). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 14(18), 3326–3342. [Link]
-
Organic Syntheses. Biphenyl, 3,3'-dimethyl-. [Link]
-
Osolodkin, D. I., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Chemical Biology & Drug Design, 101(4), 896-914. [Link]
-
Tice, C. M., et al. (2012). Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916). Bioorganic & Medicinal Chemistry Letters, 22(1), 71-75. [Link]
-
Provid Pharmaceuticals. Drug Discovery Services. [Link]
-
Drug Discovery Chemistry. Conference Information. [Link]
-
Research Collection, ETH Zurich. Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. [Link]
-
Furuta, K., et al. (2017). Synthesis of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole derivatives and their effects on neuronal cell death. Bioorganic & Medicinal Chemistry Letters, 27(18), 4333-4338. [Link]
-
Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Identification of biaryl sulfone derivatives as antagonists of the histamine H₃ receptor: discovery of (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery Services - Provid Pharmaceuticals [provid.com]
- 6. (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine | 946714-10-9 [sigmaaldrich.com]
- 7. jove.com [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
